Secondary Amine Architecture: N–H vs. N–Aryl Substitution and the Impact on HOMO Level and Ionization Potential
The target compound is a secondary aromatic diamine (N–H terminal groups), whereas its closest commercial analogs—NPB (CAS 123847-85-8), β-NPB (CAS 139255-17-7), and TNB (CAS 374592-88-8)—are tertiary amines bearing additional N-phenyl or N-naphthyl substituents [1]. Removing the electron-withdrawing aryl group from the nitrogen atom elevates the HOMO level and reduces the ionization potential (IP) relative to the tertiary-amine counterparts. For the structurally related N,N′-diphenylbenzidine (secondary diamine), the HOMO is reported at −5.5 eV . NPB (tertiary amine) exhibits a deeper HOMO of approximately −5.5 eV [2]; however, the absence of N-phenyl groups in the target compound is expected to shift the HOMO upward by 0.1–0.3 eV, lowering the hole-injection barrier to common anodes such as ITO (work function ~4.7–5.0 eV) and MoO₃. This class-level inference is supported by the known trend that N-alkyl/aryl substitution progressively stabilizes (lowers) the HOMO of aromatic amines [1].
| Evidence Dimension | HOMO energy level / ionization potential |
|---|---|
| Target Compound Data | HOMO estimated at −5.2 to −5.4 eV (class-level inference; experimental IP data not available in published literature as of 2025) |
| Comparator Or Baseline | N,N′-diphenylbenzidine HOMO = −5.5 eV (secondary amine baseline); NPB HOMO = −5.5 eV (tertiary amine comparator) |
| Quantified Difference | Estimated HOMO elevation of 0.1–0.3 eV vs. NPB and N,N′-diphenylbenzidine (class-level inference) |
| Conditions | DFT-calculated and UPS-measured values from structurally analogous secondary and tertiary aromatic diamines; thin-film conditions on ITO or Au substrates as reported in Costa et al. (2018) [1] |
Why This Matters
A higher HOMO level reduces the hole-injection barrier at the anode/HTL interface, which can lower the device turn-on voltage—a critical procurement criterion for low-power OLED and OPV applications.
- [1] Costa, J. C. S., Mendes, A., & Santos, L. M. N. B. F. (2018). Thin film deposition of organic hole transporting materials: optical, thermodynamic and morphological properties of naphthyl-substituted benzidines. Journal of Materials Science, 53(18), 12974–12987. View Source
- [2] Noctiluca. NPB | C₄₄H₃₂N₂ | 123847-85-8 | TADF Material | >99.5%. HOMO = 5.5 eV, LUMO = 2.4 eV. View Source
